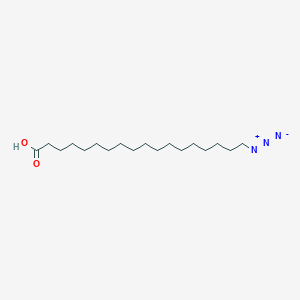

18-Azido-stearic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

18-Azido-stearic acid is a click chemistry reagent containing an azide group . It can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry .

Synthesis Analysis

The synthesis of azido compounds, including 18-Azido-stearic acid, involves safety measures and analysis . The synthesis scheme is suited for the specific generation of other fatty acid analogues with distinct positions of the double bond .

Molecular Structure Analysis

18-Azido-stearic acid is a click chemistry reagent containing an azide group . The molecular weight of 18-Azido-stearic acid is 325.49 g/mol . The azide group plays a crucial role in the molecular structure of 18-Azido-stearic acid .

Chemical Reactions Analysis

18-Azido-stearic acid can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry . The proteomic analysis of fatty-acylated proteins using chemical reporters has revealed a greater diversity of lipid-modified proteins in mammalian cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of 18-Azido-stearic acid are related to its structure and composition . The compound is characterized by its molecular weight of 325.49 g/mol .

Applications De Recherche Scientifique

Click Chemistry and Bioorthogonal Labeling

The azido group in 18-azido-stearic acid is a powerful tool for click chemistry. Researchers use it to selectively label biomolecules (such as proteins, lipids, and nucleic acids) in living cells. By coupling azido-stearic acid with an alkyne-containing probe (e.g., an alkyne dye or fluorophore), they can visualize specific cellular components without interfering with native biological processes .

Lipid Metabolism Studies

Studying lipid metabolism is crucial for understanding cellular processes, disease mechanisms, and drug development. 18-Azido-stearic acid allows researchers to track lipid biosynthesis, trafficking, and turnover. By incorporating this labeled fatty acid into lipid molecules, scientists can investigate lipid dynamics in various cell types and tissues .

Drug Delivery Systems

Researchers explore 18-azido-stearic acid as a component in drug delivery systems. Its amphiphilic nature (both hydrophilic and hydrophobic) makes it suitable for formulating lipid-based drug carriers. These carriers can encapsulate therapeutic agents and improve their solubility, stability, and targeted delivery to specific tissues .

Bioorthogonal Imaging

In bioorthogonal imaging, researchers use non-native chemical reactions to visualize specific biomolecules. 18-Azido-stearic acid, when incorporated into cell membranes or lipids, can be selectively labeled with fluorescent probes. This technique enables high-resolution imaging of lipid-rich structures, such as lipid rafts and lipid droplets .

Cell Membrane Modification

By introducing 18-azido-stearic acid into cell membranes, researchers can alter membrane properties. This modification affects membrane fluidity, protein localization, and cell signaling. It provides insights into lipid-protein interactions and membrane organization .

Functionalized Materials and Surface Chemistry

18-Azido-stearic acid can be immobilized onto surfaces (e.g., glass slides, nanoparticles, or polymer films) through click chemistry. These functionalized surfaces find applications in biosensors, microarrays, and biochips. Researchers can tailor the surface properties by controlling the density and distribution of azido groups .

Mécanisme D'action

Target of Action

The primary target of 18-Azido-stearic acid is N-Myristoyltransferase, an enzyme involved in the process of protein myristoylation . This compound can be used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Click-chemistry .

Mode of Action

18-Azido-stearic acid interacts with its target by serving as a bioconjugation linker . The azide group in the compound allows for the attachment to other molecules through a process known as Click-chemistry .

Biochemical Pathways

Given its role as a bioconjugation linker, it’s likely that it influences the pathways involving protein myristoylation .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 18-Azido-stearic acid’s action largely depend on the molecules it is conjugated to. As a bioconjugation linker, it can modify the function and localization of target proteins .

Action Environment

Its stability at room temperature suggests it may be resistant to environmental changes .

Safety and Hazards

Propriétés

IUPAC Name |

18-azidooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGJPRJZWKUHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18-Azido-stearic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)